N-(2-Ethoxy-4-nitrophenyl)dibenzylamine
Description
Contextualizing the Benzylamine (B48309) and Nitroaromatic Scaffolds in Chemical Research
The benzylamine moiety is a fundamental structural unit in a vast array of organic compounds. Dibenzylamine (B1670424), a secondary amine with two benzyl (B1604629) groups attached to a nitrogen atom, is a well-known compound in organic synthesis. It serves as a precursor for the synthesis of various other compounds and is used in the production of rubber accelerators. mdpi.com The presence of the two bulky benzyl groups can provide steric hindrance, influencing the reactivity and selectivity of chemical transformations.
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring, are a cornerstone of industrial and academic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. nih.govgoogle.com This reactivity is a key feature in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals. nih.gov Nitroaromatic compounds themselves have found applications in various fields, including as explosives and antibacterial agents. nih.gov However, the biological activity of nitroaromatics is often associated with the reduction of the nitro group to reactive intermediates. nih.gov
Research Significance and Interdisciplinary Relevance of the Compound
The combination of the dibenzylamine and the substituted nitrophenyl moieties in N-(2-Ethoxy-4-nitrophenyl)dibenzylamine suggests potential for interdisciplinary research. The nitroaromatic portion of the molecule makes it a candidate for investigation in medicinal chemistry. Nitro-containing compounds have been explored for their potential as antibacterial, antifungal, and anticancer agents. nih.govnih.govnih.gov The specific substitution pattern on the phenyl ring, including the electron-donating ethoxy group, can modulate the electronic properties and, consequently, the biological activity of the compound.
Furthermore, the dibenzylamine component introduces significant steric bulk and conformational flexibility. This could influence the molecule's interaction with biological targets. The field of materials science may also find relevance in such a structure. For instance, nitro-substituted triphenylamines have been investigated for their stabilizing properties in explosive compositions. mdpi.com While this compound is not a triphenylamine, the presence of the nitroaromatic and multiple phenyl rings suggests that it and its derivatives could be explored for unique optical or electronic properties.
Historical Perspective of Related Chemical Entity Investigations
The study of benzylamines and nitroaromatics has a rich history dating back to the 19th century. The synthesis of aniline (B41778) and its derivatives, followed by the discovery of aniline-based dyes, laid the foundation for the vast field of aromatic chemistry. researchgate.net The development of methods for the nitration of aromatic compounds was a pivotal moment, enabling the synthesis of a plethora of nitro-containing molecules that became central to the chemical industry, particularly for explosives and dyes.
Research into the reactivity of these compounds, such as the nucleophilic aromatic substitution on nitroarenes and the N-arylation of amines, has been a continuous area of investigation. The development of palladium-catalyzed cross-coupling reactions, for instance, has provided powerful tools for the synthesis of N-aryl amines, including complex structures that were previously difficult to access. google.com The historical progression of these fundamental reactions provides the context for envisioning the synthesis of this compound, likely through a nucleophilic aromatic substitution reaction between a reactive derivative of 4-ethoxynitrobenzene and dibenzylamine, or a palladium-catalyzed N-arylation.
Overview of Current Research Trajectories and Future Directions for the Compound
Given the absence of direct research on this compound, current research trajectories can be inferred from studies on analogous compounds. A key area of future investigation would be the definitive synthesis and characterization of this molecule. This would likely involve the N-arylation of dibenzylamine with a suitable 2-ethoxy-4-nitrophenyl halide or a related electrophile.
Once synthesized, a primary research direction would be the exploration of its biological activity. Screening for antimicrobial and anticancer properties would be a logical first step, given the prevalence of these activities in other nitroaromatic compounds. nih.govresearchgate.net Structure-activity relationship (SAR) studies, where the substituents on the phenyl ring and the benzyl groups are systematically varied, could provide valuable insights for the design of more potent and selective therapeutic agents. nih.gov
Another promising avenue for future research lies in materials science. The investigation of the photophysical and electronic properties of this compound and its derivatives could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or as components in other functional materials. The combination of electron-donating and electron-withdrawing groups within the same molecule can lead to interesting charge-transfer characteristics.
Finally, the compound could serve as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further functionalized. researchgate.net This would open up pathways to a variety of other complex molecules with potentially interesting properties and applications.
Structure
3D Structure
Properties
CAS No. |
85896-09-9 |
|---|---|
Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-ethoxy-4-nitroaniline |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-22-15-20(24(25)26)13-14-21(22)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 |
InChI Key |
KUUVJVCDGHFMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of N 2 Ethoxy 4 Nitrophenyl Dibenzylamine and Analogues
Advanced Synthetic Routes for the N-(2-Ethoxy-4-nitrophenyl)dibenzylamine Core Structure
The assembly of the target compound can be envisioned through a convergent synthesis pathway where key fragments are prepared and then combined, or a linear sequence starting from a simple aromatic precursor. A plausible linear strategy involves starting with a substituted aniline (B41778) and sequentially modifying it through etherification, nitration, and dibenzylation.
Amination Reactions in the Synthesis of N-Substituted Anilines
The formation of the core N-substituted aniline structure is a foundational aspect of the synthesis. Modern amination methods provide powerful tools for creating the crucial carbon-nitrogen bond. While the target molecule's synthesis may begin from an existing aniline, the initial synthesis of that aniline precursor relies on these fundamental reactions.
Catalyst-based systems are central to contemporary aryl amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org Similarly, copper-catalyzed methods, often referred to as Ullmann-type couplings, are effective, particularly for the amination of aryl chlorides using aqueous ammonia (B1221849) with ligands like bisaryl oxalic diamides. organic-chemistry.orgorganic-chemistry.org These reactions offer broad substrate scope and functional group tolerance. organic-chemistry.org For instance, CuI nanoparticles have been shown to catalyze the synthesis of anilines from aryl halides and ammonia without the need for organic solvents. organic-chemistry.org
An alternative, metal-free approach involves the reaction of aryl halides with amines under microwave irradiation, which can be particularly effective for electron-rich aryl halides. organic-chemistry.org This method is proposed to proceed through a benzyne (B1209423) intermediate. organic-chemistry.org
| Method | Catalyst/Reagents | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligands | Broad scope, high efficiency for various amines. | Aryl chlorides, bromides, iodides, triflates. | organic-chemistry.org |
| Ullmann Coupling | Copper catalyst (e.g., CuI), ligand (e.g., 4-hydroxy-l-proline) | Effective for aryl bromides and iodides; can use aqueous ammonia. | Aryl bromides, iodides. | organic-chemistry.org |
| Nanosystem Catalysis | CuI-nanoparticles | Ligand-free and organic solvent-free conditions. | Aryl halides. | organic-chemistry.org |
| Benzyne Intermediate Method | Microwave irradiation, no metal catalyst | Powerful for electron-rich aryl halides; proceeds via benzyne. | Electron-rich aryl halides. | organic-chemistry.org |
Etherification Strategies for Ethoxy Group Incorporation
Introducing the ethoxy group onto the aromatic ring is a critical step. The classic Williamson ether synthesis, involving the reaction of a phenoxide with an ethyl halide, remains a viable and fundamental method. More advanced strategies often focus on improving efficiency and chemoselectivity.
For example, methods for the chemoselective conversion of benzyl (B1604629) alcohols to their corresponding ethers in the presence of other hydroxyl groups have been developed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT). organic-chemistry.org In the context of synthesizing the target compound's precursor, a likely route is the etherification of a substituted nitrophenol. The reaction of 2-amino-5-nitrophenol (B90527) with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃) would install the ethoxy group. Alternatively, nucleophilic aromatic substitution on a substrate like 1-chloro-2-ethoxy-4-nitrobenzene (B599727) with an amine can be employed. fishersci.co.uk
Nitration Reactions and Their Positional Selectivity
Nitration is a quintessential electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. rushim.rumasterorganicchemistry.com The key to this step is controlling the position of nitro group installation. The directing effects of the substituents already on the aromatic ring are paramount.
In a potential precursor like 2-ethoxyaniline, both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are activating and ortho-, para-directing. To achieve the desired 4-nitro substitution, the powerful directing effect of the amino group must be managed. This is often accomplished by protecting the amine, for example, as an acetanilide (B955) (-NHCOCH₃). The acetamido group is still ortho-, para-directing but is less activating than a free amino group, which also prevents side reactions like oxidation. libretexts.org
For a precursor such as 2-ethoxyacetanilide, the acetamido group strongly directs incoming electrophiles to its para position. This position is occupied by the ethoxy group. The next most favored positions are ortho to the acetamido group, one of which is sterically hindered. The ethoxy group also directs ortho and para. The para position to the ethoxy group (position 4 of the final aniline) is activated and relatively unhindered, making it a probable site for nitration. nih.gov The regioselectivity of dinitration on dialkoxybenzenes has been shown to be influenced by the symmetry of the molecule's frontier orbitals and solvation effects. nih.gov
The mechanism involves the formation of the nitronium ion (NO₂⁺) as the active electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. masterorganicchemistry.comnih.gov Subsequent loss of a proton restores aromaticity and yields the nitro-substituted product. masterorganicchemistry.com
Dibenzylation Protocols via Amine Functionalization
The final synthetic step is the N,N-dibenzylation of the primary aromatic amine (2-ethoxy-4-nitroaniline). Direct alkylation of amines with benzyl halides is a common method, but it can lead to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium (B1175870) salts. studymind.co.uk
To achieve selective N,N-dibenzylation, specific protocols have been developed. One effective method uses dibenzyl carbonate as the benzylating agent under solventless conditions, catalyzed by a tetraalkylphosphonium salt. unive.itnih.govresearchgate.net This approach shows high selectivity for the dibenzylated product over the competing carbamate (B1207046) formation. unive.itnih.gov The catalyst is believed to interact with the amine, increasing its steric bulk and favoring nucleophilic attack on the less hindered alkyl terminus of the dibenzyl carbonate. nih.govresearchgate.net Another approach involves the synthesis of dibenzylamine (B1670424) from benzylamine (B48309) and benzyl alcohol using a phosphoric acid catalyst under pressure. researchgate.net
| Reagent System | Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Dibenzyl Carbonate | Tetraalkylphosphonium Salt (e.g., (C₄H₉)₄PBr) | Solventless, 100-150°C | High selectivity for dibenzylation over carbamate formation. | unive.itnih.gov |
| Benzyl Halides (e.g., Benzyl Chloride) | Base (e.g., K₂CO₃) | Polar solvent (e.g., DMF, DMSO) | Readily available reagents. Risk of over-alkylation. | studymind.co.uk |
| Benzyl Alcohol | Phosphoric Acid | High temperature and pressure (e.g., 473K, 3.10×10⁶ Nm⁻²) | Uses alcohol as the alkylating agent. | researchgate.net |
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms of the key synthetic steps provides insight into reaction outcomes, selectivity, and kinetics. Nucleophilic substitution is a central mechanistic theme in the synthesis of the target compound and its precursors.
Nucleophilic Substitution Pathways in Aryl Amine Synthesis
The synthesis of aryl amines and their precursors often relies on nucleophilic aromatic substitution (SₙAr). fishersci.co.uk This mechanism is distinct from the more familiar Sₙ1 and Sₙ2 reactions and is prevalent for aryl systems bearing strong electron-withdrawing groups, such as a nitro group. fishersci.co.uk
The SₙAr mechanism typically proceeds via an addition-elimination pathway. fishersci.co.uk
Addition: A nucleophile (e.g., an amine or alkoxide) attacks the electron-deficient carbon atom bearing a suitable leaving group (typically a halide). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups at the ortho and/or para positions is crucial for stabilizing this intermediate. fishersci.co.ukwashington.edu
Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product. fishersci.co.uk
In the synthesis of this compound, the precursor 2-ethoxy-4-nitroaniline (B94328) could potentially be synthesized via an SₙAr reaction on 1-chloro-2-ethoxy-4-nitrobenzene with ammonia. The nitro group at the para position to the chlorine leaving group strongly activates the ring toward nucleophilic attack and stabilizes the required Meisenheimer intermediate.
Kinetic studies of related benzylation reactions, such as the reaction of adenine (B156593) with benzyl chloride, show that the process is second-order. researchgate.net The activation parameters, including the Gibbs free energy of activation, can reveal whether the reaction is controlled by enthalpy or entropy. researchgate.netnih.gov For the dibenzylation of the primary amine, the reaction likely follows Sₙ2 kinetics, where the amine's lone pair acts as a nucleophile attacking the benzylic carbon of the benzylating agent. nih.gov Studies on the benzylation of tertiary amines to form quaternary ammonium salts have been used to determine Arrhenius parameters and examine solvent effects on reaction rates. magritek.com
Catalytic Approaches in Compound Derivatization (e.g., phase-transfer catalysis)
The synthesis of this compound and its analogues, which are tertiary amines, often involves the N-alkylation of a secondary amine (dibenzylamine) with a substituted halo-aromatic compound. Catalytic methods are pivotal in enhancing the efficiency, selectivity, and sustainability of these reactions. Phase-transfer catalysis (PTC) stands out as a particularly powerful and versatile technique for such transformations.
PTC facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). In the context of synthesizing the title compound, the aniline precursor or its salt would reside in the aqueous phase with an inorganic base, while the alkylating agent is in the organic solvent. The phase-transfer catalyst, usually a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it reacts with the electrophile. This methodology avoids the need for harsh, anhydrous conditions or expensive and hazardous bases like sodium hydride.
The efficacy of PTC in N-alkylation reactions is well-documented, often achieving high conversions and product purities. For instance, continuous flow processes utilizing PTC for N-alkylation have demonstrated conversions greater than 99% and purities exceeding 90%. The choice of catalyst, solvent, and base is crucial. Quaternary ammonium salts are common, and their structure, characterized by parameters like the total number of carbons (C#) and the "q-value," can be fine-tuned to optimize reactivity. Ionic liquids are also emerging as effective phase-transfer catalysts and solvents for the N-alkylation of anilines.
The general mechanism for PTC in the N-alkylation of an amine is illustrated below:
Aqueous Phase: R₂NH + OH⁻ ⇌ R₂N⁻ + H₂O R₂N⁻ + Q⁺X⁻ ⇌ [Q⁺NR₂⁻] + X⁻
Organic Phase: [Q⁺NR₂⁻] + R'X → R₂NR' + Q⁺X⁻
This catalytic cycle allows for continuous regeneration of the catalyst, making it an efficient process for industrial-scale production.
Green Chemistry Principles in Synthetic Optimization
The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Phase-transfer catalysis itself is considered a green technique as it often allows for the use of water as a solvent and inexpensive, environmentally benign inorganic bases like sodium hydroxide (B78521) or potassium carbonate, replacing hazardous reagents and volatile organic solvents.
Further adherence to green chemistry principles in the synthesis of N-substituted anilines can be achieved through several strategies:
Alternative Solvents: Room temperature ionic liquids (ILs) are being explored as green alternatives to volatile organic compounds (VOCs). rsc.org ILs can act as both the solvent and the catalyst, potentially simplifying the reaction setup and workup. rsc.org Their use has been shown to minimize over-alkylation, a common side reaction. rsc.org
Catalyst Choice: The development of recyclable catalysts is a key aspect of green synthesis. Heterogeneous catalysts, such as metals supported on materials like magnetite, can be easily recovered and reused. acs.org Biocatalysis, using enzymes like nitroreductases, offers a highly selective and low-energy pathway for the synthesis of aniline derivatives from nitroaromatics in aqueous media. acs.org
Energy Efficiency: Reactions that can be performed at or near room temperature contribute to energy savings. nih.gov The use of highly active catalytic systems, including certain manganese or ruthenium pincer complexes, can enable N-alkylation reactions at lower temperatures. nih.gov
Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. Catalytic hydrogen autotransfer or borrowing hydrogen methodologies, where alcohols are used as alkylating agents, are prime examples. acs.orgnih.gov These reactions generate water as the only byproduct, representing a very high level of atom economy.
| Green Chemistry Approach | Benefit in Synthesis of N-Substituted Anilines | Example |
| Phase-Transfer Catalysis | Reduces need for hazardous bases and volatile organic solvents. | N-alkylation using NaOH/toluene instead of NaH/DMF. |
| Ionic Liquids | Acts as recyclable solvent and catalyst, can improve selectivity. | Selective N-alkylation of anilines in [bmim][BF₄]. rsc.org |
| Biocatalysis | High selectivity, mild aqueous conditions, low energy use. | Nitroreductase for the synthesis of anilines from nitroaromatics. acs.org |
| Hydrogen Autotransfer | High atom economy (water is the only byproduct). | Ruthenium-catalyzed N-alkylation of anilines with alcohols. nih.govnih.gov |
Precursor and Intermediate Chemistry in Compound Synthesis
Role of Dibenzylamine in Synthetic Pathways
Dibenzylamine, (C₆H₅CH₂)₂NH, is a secondary amine that serves as a key precursor in the synthesis of the target molecule, providing the dibenzylamino moiety. Its primary role is that of a nucleophile in N-alkylation reactions. The nitrogen atom in dibenzylamine possesses a lone pair of electrons, making it reactive towards electrophilic carbon centers.
In the synthesis of this compound, dibenzylamine would react with an activated aromatic compound, such as 1-chloro-2-ethoxy-4-nitrobenzene or a similar substrate with a suitable leaving group. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) or a related metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
The reactivity of dibenzylamine can be influenced by steric hindrance from the two bulky benzyl groups, which can sometimes moderate its reactivity compared to less hindered secondary amines. However, it is a common substrate in various N-alkylation procedures. The formation of dibenzylamine itself can be a side reaction in the synthesis of benzylamine by reductive amination or hydrogenation of benzonitrile, where the primary amine product reacts further with the benzaldehyde (B42025) or benzylamine intermediate. acs.orggoogle.com Controlled conditions are necessary to produce dibenzylamine as the desired main product. In some synthetic contexts, the benzyl groups can also function as protecting groups for the amine, which can be removed later via hydrogenolysis.
Synthesis and Reactivity of Nitro-Substituted Anilines
The second key precursor is a nitro-substituted aniline, specifically 2-ethoxy-4-nitroaniline. This molecule provides the core aromatic structure of the final compound.
Synthesis: The synthesis of 2-ethoxy-4-nitroaniline typically starts from a more readily available precursor. One common route involves the nitration of 4-ethoxyaniline. However, to control the regioselectivity and avoid unwanted side products, a multi-step process is often employed. This can involve:
Acetylation: The amino group of 4-ethoxyaniline is first protected by acetylation to form 4-ethoxyacetanilide. This moderates the activating effect of the amino group and directs the incoming nitro group.
Nitration: The 4-ethoxyacetanilide is then nitrated, typically with a mixture of nitric acid and sulfuric acid. The acetylamino group directs the nitration primarily to the ortho position (position 2).
Hydrolysis: The resulting 4-ethoxy-2-nitroacetanilide is then hydrolyzed (e.g., with aqueous acid or base) to remove the acetyl group and yield 2-ethoxy-4-nitroaniline. google.com
An alternative approach involves the nucleophilic aromatic substitution on a di-halo-nitrobenzene, where one halogen is selectively replaced by an ethoxy group and the other by an amino group.
Reactivity: The reactivity of 2-ethoxy-4-nitroaniline is governed by the interplay of its functional groups. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile can displace a leaving group (like a halide) that is ortho or para to the nitro group.
Advanced Spectroscopic and Structural Elucidation of N 2 Ethoxy 4 Nitrophenyl Dibenzylamine
Crystallographic Analysis and Solid-State Structure
Crystallographic studies reveal the precise spatial arrangement of atoms in the solid state, offering insights into the molecule's conformation, as well as the non-covalent interactions that govern its packing in a crystal lattice.
Single crystal X-ray diffraction is the definitive method for determining molecular structure. While the complete crystal structure for N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is not publicly available, analysis of the closely related compound, 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline (C₂₂H₂₂N₂O₄), provides significant insight into the expected structural features. nih.gov
For this analogue, the crystallographic data indicates a monoclinic crystal system. nih.gov The spatial orientation of the aromatic rings is a key feature of its conformation. The ethoxyphenyl rings are positioned at significant dihedral angles of 69.31 (13)° and 75.90 (13)° relative to the nitrophenyl ring. nih.gov Furthermore, the two ethoxyphenyl rings are twisted with respect to each other, forming a dihedral angle of 78.55 (13)°. nih.gov This twisted, non-planar conformation is a result of minimizing steric hindrance between the bulky substituent groups. In another related structure, 2-Nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between its two aromatic rings is 82.32(4)°. researchgate.net Such a propeller-like geometry is characteristic of multi-ring systems attached to a central atom.
Table 1: Crystallographic Data for the Analogous Compound 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.926 (5) |
| b (Å) | 18.380 (5) |
| c (Å) | 10.345 (5) |
| β (°) | 107.998 (5) |
| Volume (ų) | 1975.8 (14) |
| Z | 4 |
Data sourced from a study on a structurally similar molecule to infer expected parameters. nih.gov
Additionally, C-H⋯π interactions are observed, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule. nih.gov The interplay of these specific C-H···O and C-H···π forces creates a robust network that connects individual molecules. nih.govchemrxiv.org The presence of multiple phenyl rings and oxygen atoms (from both the ethoxy and nitro groups) in this compound provides ample sites for such interactions to occur.
The cumulative effect of the intermolecular interactions described above results in a well-defined crystal packing arrangement and a higher-order supramolecular assembly. chemrxiv.org The C-H···O hydrogen bonds and C-H···π interactions in the analogue compound link the individual molecules into a complex three-dimensional supramolecular architecture. nih.gov This efficient packing maximizes attractive forces and stabilizes the crystal lattice. The specific geometry and electronic properties of the nitro and ethoxy groups significantly influence the final packing arrangement, often leading to distinct layered or networked structures. mdpi.com The strategic placement of these functional groups is therefore essential in controlling the solid-state architecture of the molecule. chemrxiv.org
High-Resolution Vibrational Spectroscopy
Vibrational spectroscopy probes the energy required to excite the molecular bonds into vibration. These techniques are powerful tools for identifying the functional groups within a molecule, as each group has a characteristic set of vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. The resulting spectrum provides a molecular fingerprint. The key functional groups within this compound give rise to characteristic absorption bands.
The nitro group (-NO₂) is particularly prominent, exhibiting strong symmetric and asymmetric stretching vibrations. For similar nitrophenyl compounds, these bands appear around 1343 cm⁻¹ and 1523 cm⁻¹, respectively. researchgate.net The C-O-C stretch of the ethoxy group is typically observed in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) rings appear in the 1600-1450 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in ethoxy & benzyl) | Stretching | 3000 - 2850 |
| Nitro (-NO₂) | Asymmetric Stretching | ~1523 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Nitro (-NO₂) | Symmetric Stretching | ~1343 |
| Ether (Ar-O-C) | Asymmetric Stretching | 1275 - 1200 |
| Ether (C-O-C) | Symmetric Stretching | 1075 - 1020 |
Wavenumbers are approximate and based on data from analogous compounds and standard correlation tables. nih.govresearchgate.net
Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. nsf.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group would be expected to produce a strong and easily identifiable Raman signal. In a study of 4-nitrophenol, this NO₂ stretch was observed at 1342 cm⁻¹. nsf.gov The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the carbon rings, also typically give rise to intense Raman bands. These vibrations are crucial for confirming the presence and substitution pattern of the aromatic systems within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the connectivity and environment of atoms within the molecule can be obtained.
Proton (¹H) NMR for Chemical Environment Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons in its three main structural components: the disubstituted nitrophenyl ring, the two benzyl (B1604629) groups, and the ethoxy substituent.
Aromatic Protons: The protons on the 2-ethoxy-4-nitrophenyl ring would appear in the downfield region (typically δ 6.5-8.5 ppm). The strong electron-withdrawing effect of the nitro group at the C4 position and the electron-donating ethoxy group at the C2 position would create a distinct splitting pattern for the three aromatic protons on this ring. The proton at C3, situated between the two substituents, and the protons at C5 and C6 would each have unique chemical shifts. The ten protons of the two benzyl groups would likely appear as a complex multiplet in the range of δ 7.2-7.5 ppm, a characteristic region for unsubstituted phenyl rings.
Benzylic Protons: The four protons of the two methylene (B1212753) (-CH₂-) bridges connecting the nitrogen atom to the phenyl rings would be expected to produce a singlet or a set of signals around δ 4.5-5.0 ppm. Their proximity to the nitrogen atom and the aromatic systems causes them to be deshielded.
Ethoxy Protons: The ethoxy group would give rise to two distinct signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methylene protons would be further downfield (around δ 4.0-4.2 ppm) than the methyl protons (around δ 1.3-1.5 ppm) due to the influence of the adjacent oxygen atom.
A hypothetical data table based on these predictions is presented below.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Nitro-substituted ring) | 6.5 - 8.5 | m |
| Aromatic (Benzyl rings) | 7.2 - 7.5 | m |
| Benzylic (-NCH₂Ph) | 4.5 - 5.0 | s |
| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | q |
| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | t |
s: singlet, t: triplet, q: quartet, m: multiplet
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, with its C22H22N2O3 formula, a number of distinct signals are expected, corresponding to the carbon skeleton. chemicalbook.com
Aromatic Carbons: The carbons of the aromatic rings would resonate in the δ 110-160 ppm region. The carbons attached to the nitro group (C4) and the nitrogen (C1) would be significantly deshielded. The carbon attached to the ethoxy group (C2) would also be found far downfield.
Benzylic Carbons: The benzylic methylene carbons (-NCH₂Ph) would likely appear in the δ 50-60 ppm range.
Ethoxy Carbons: The ethoxy group carbons would show two signals: one for the methylene carbon (-OCH₂-) around δ 60-70 ppm and one for the terminal methyl carbon (-CH₃) at a more upfield position, typically δ 15-20 ppm.
A table of predicted ¹³C NMR chemical shifts is provided below.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-NO₂) | ~145-150 |
| Aromatic (C-N) | ~140-145 |
| Aromatic (C-O) | ~155-160 |
| Aromatic (Unsubstituted) | 110-135 |
| Benzylic (-NCH₂Ph) | 50-60 |
| Methylene (-OCH₂CH₃) | 60-70 |
| Methyl (-OCH₂CH₃) | 15-20 |
Two-Dimensional NMR Techniques for Connectivity
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal proton-proton coupling networks, for instance, confirming the relationship between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₂₂H₂₂N₂O₃), the theoretical exact mass is 362.1630 u. chemicalbook.com In HRMS analysis, this compound would typically be observed as a protonated molecule, [M+H]⁺.
| Ion | Formula | Theoretical m/z |
| [M] | C₂₂H₂₂N₂O₃ | 362.1630 |
| [M+H]⁺ | C₂₂H₂₃N₂O₃⁺ | 363.1703 |
| [M+Na]⁺ | C₂₂H₂₂N₂NaO₃⁺ | 385.1523 |
The experimentally measured m/z value would be compared to the theoretical value to confirm the elemental composition with high confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and for analyzing it within complex mixtures.
A reported method for the analysis of this compound utilizes a reverse-phase (RP) HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. For compatibility with mass spectrometry, phosphoric acid can be replaced with a volatile acid like formic acid. This LC-MS method is suitable for purity assessment, impurity isolation in preparative separations, and pharmacokinetic studies.
Electronic Spectroscopy and Photophysical Properties
The electronic and photophysical characteristics of this compound are of significant interest for understanding its behavior in various chemical environments and its potential applications. The interplay between the electron-donating ethoxy group, the electron-withdrawing nitro group, and the bulky dibenzylamine (B1670424) substituent on the aromatic ring governs its electronic transitions and molecular interactions.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of a molecule provides critical insights into its electronic structure, specifically the transitions of electrons from ground to excited states upon absorption of ultraviolet or visible light. For this compound, the spectrum is expected to be dominated by contributions from the substituted nitrophenyl chromophore.
While specific, high-resolution experimental UV-Visible absorption spectra for this compound are not widely available in the public domain, the spectral characteristics can be inferred from the behavior of structurally related compounds. The presence of a nitro group in conjugation with an aromatic ring typically gives rise to strong absorption bands. For instance, 4-nitrophenol, a related chromophore, exhibits an absorption maximum around 320 nm. nih.gov The addition of an auxochromic group, such as an ethoxy group, can modulate the position and intensity of these absorption bands.
The electronic spectrum of this compound is anticipated to feature characteristic bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen atoms of the ethoxy and nitro groups, and the nitrogen of the amine) to π* antibonding orbitals. The solvent environment is expected to play a significant role in the position of these bands, with polar solvents often inducing shifts in the absorption maxima.
A summary of expected UV-Visible absorption characteristics is presented in the table below.
| Expected Transition | Typical Wavelength Range (nm) | Relative Intensity | Notes |
| π → π | 250-400 | High | Associated with the conjugated nitrophenyl ring. |
| n → π | 350-450 | Low | Involves non-bonding electrons on oxygen and nitrogen atoms. |
Predicted Collision Cross Section Analysis
Collision Cross Section (CCS) is a key parameter in ion mobility spectrometry (IMS), providing information about the size and shape of an ion in the gas phase. This data is valuable for the structural characterization and identification of compounds, particularly in complex mixtures.
For this compound, predicted CCS values have been calculated for various adducts. These predictions are crucial for mass spectrometry-based identification. The calculated CCS values indicate how the molecule's three-dimensional structure interacts with a buffer gas.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 363.17034 | 187.5 |
| [M+Na]⁺ | 385.15228 | 203.2 |
| [M+NH₄]⁺ | 380.19688 | 195.8 |
| [M-H]⁻ | 361.15578 | 196.7 |
Computational and Theoretical Chemistry of N 2 Ethoxy 4 Nitrophenyl Dibenzylamine
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric parameters of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine. These computational methods provide a microscopic view of the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich dibenzylamine (B1670424) moiety and the ethoxy-substituted phenyl ring, which can act as electron donors. Conversely, the LUMO is expected to be centered on the electron-deficient nitro-substituted phenyl ring, a strong electron-withdrawing group. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. This analysis is crucial for predicting how the molecule might interact with other chemical species.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value/Location | Significance |
| HOMO | Dibenzylamine moiety, ethoxy-substituted ring | Region of electron donation |
| LUMO | Nitro-substituted phenyl ring | Region of electron acceptance |
| HOMO-LUMO Gap | Likely small to moderate | Indicator of chemical reactivity and electronic transitions |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the ethoxy group, making these sites potential hydrogen bond acceptors. The area around the hydrogen atoms of the aromatic rings and the alkyl chains would exhibit a positive potential. This information is instrumental in understanding intermolecular interactions, such as how the molecule might bind to a receptor or interact with solvents.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). This analysis quantifies the stabilization energies associated with these interactions, offering insights into hyperconjugation and intramolecular charge transfer.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical information of a molecule.
While no specific QSAR/QSPR studies involving this compound are reported, its calculated physicochemical properties can serve as descriptors in such models. For example, the predicted octanol-water partition coefficient (LogP) of 5.41 suggests high hydrophobicity, which could be a critical parameter in models predicting membrane permeability or bioavailability. vulcanchem.com Similarly, predicted collision cross-section (CCS) values are important for mass spectrometry-based identification and can be used as descriptors in QSPR models. vulcanchem.com
Table 2: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Method/Significance |
| Molecular Formula | C22H22N2O3 | Basic structural information |
| Molecular Weight | 362.4217 g/mol | Basic structural information |
| LogP | 5.41 | Indicates high hydrophobicity vulcanchem.com |
| [M+H]+ m/z | 363.17034 | For mass spectrometry identification vulcanchem.com |
| [M+H]+ CCS (Ų) | 187.5 | For ion mobility spectrometry vulcanchem.com |
| [M+Na]+ m/z | 385.15228 | For mass spectrometry identification vulcanchem.com |
| [M+Na]+ CCS (Ų) | 203.2 | For ion mobility spectrometry vulcanchem.com |
Molecular Dynamics Simulations (if applicable to known research)
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule.
Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. However, MD simulations have been extensively used to study related nitroaromatic compounds and their interactions in various environments. researchgate.net If applied to this compound, MD simulations could provide valuable insights into:
Conformational Landscape: The molecule's flexibility, particularly the rotation around the various single bonds, could be explored to identify the most stable and populated conformations in solution.
Solvation: The interaction of the molecule with solvent molecules could be simulated to understand its solubility and the structure of the solvation shell.
Binding Dynamics: If a biological target for this molecule were identified, MD simulations could be used to study the dynamics of its binding to the active site, providing information on the stability of the complex and the key interacting residues.
Conformational Analysis and Flexibility Studies
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the C-N bonds of the tertiary amine, the C-O bond of the ethoxy group, and the C-C bonds of the benzyl (B1604629) groups. The two bulky benzyl groups attached to the nitrogen atom introduce significant steric hindrance, which heavily influences the molecule's preferred three-dimensional arrangement.
Solvent Effects on Molecular Behavior
The behavior of this compound in different solvent environments is expected to be significantly influenced by its polarity. The presence of a nitro group and an ethoxy group on the phenyl ring introduces polar character, while the two benzyl groups and the phenyl ring itself are largely nonpolar. This amphiphilic nature suggests that its solubility and conformational preferences will change with the polarity of the solvent.
In polar solvents, such as water or ethanol, the polar nitro and ethoxy groups are likely to engage in favorable dipole-dipole interactions or hydrogen bonding with the solvent molecules. This could lead to a more extended conformation of the molecule. Conversely, in nonpolar solvents, intramolecular interactions might become more dominant, potentially leading to a more compact or folded conformation to minimize the exposure of the polar groups to the nonpolar environment. Computational studies on other nitroaromatic compounds have shown that solvent can affect electronic properties, such as the UV-Vis absorption spectrum, which would also be expected for this compound. semanticscholar.org
In Silico Molecular Docking and Interaction Profiling
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a protein's binding site.
Ligand-Protein Interaction Predictions
While no specific molecular docking studies have been published for this compound, studies on structurally similar molecules provide a framework for predicting its potential interactions. For instance, research on various nitrophenyl and benzylamine (B48309) derivatives has shown that these moieties can participate in a range of non-covalent interactions with protein residues. chemrxiv.orgnih.gov
A hypothetical docking study would likely show the nitrophenyl ring orienting itself to interact with polar residues, while the hydrophobic benzyl groups would favor interactions with nonpolar pockets in the protein.
Binding Affinity and Orientational Analysis
The binding affinity, often quantified by the binding energy (e.g., in kcal/mol), is a measure of the strength of the interaction between the ligand and its target. For this compound, the binding affinity would be a cumulative effect of all the individual interactions. The precise orientation of the molecule within the binding site would be crucial for maximizing these interactions.
Computational docking programs can calculate these binding energies and provide a ranked list of possible binding poses. Analysis of these poses would reveal the key amino acid residues involved in the interaction and the specific distances and angles of the predicted bonds. For example, studies on other ligands have shown that specific hydrogen bonds or hydrophobic contacts can dominate the binding affinity. nih.gov Without experimental data, any calculated binding affinity for this compound remains a theoretical prediction.
Crystal Structure Prediction and Polymorphism
The solid-state structure of a molecule is fundamental to its physical properties. Crystal structure prediction aims to determine the most stable arrangement of molecules in a crystal lattice. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.
While the crystal structure of this compound has not been reported, analysis of a structurally related compound, 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline, provides valuable insights. In the crystal structure of this related molecule, weak C-H···O hydrogen bonds and C-H···π interactions link the molecules into a three-dimensional supramolecular network. nih.gov The dihedral angles between the phenyl rings are also a key feature of its packed structure. nih.gov
It is plausible that this compound would also exhibit a complex network of intermolecular interactions in its crystalline form, including C-H···O and C-H···π interactions involving the ethoxy, nitro, and benzyl groups. The potential for different packing arrangements due to the flexible benzyl groups suggests that polymorphism could be a possibility for this compound. Different polymorphs would likely exhibit different physical properties, such as melting point and solubility.
Chemical Reactivity and Derivatization Studies of N 2 Ethoxy 4 Nitrophenyl Dibenzylamine
Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The feasibility and outcome of such reactions on the N-(2-Ethoxy-4-nitrophenyl)dibenzylamine ring system are dictated by the electronic and steric properties of the existing substituents. uomustansiriyah.edu.iqresearchgate.net
The nitrophenyl ring of this compound has three available positions for electrophilic attack: C3, C5, and C6. The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the substituents already present on the ring: the dibenzylamino group (-N(CH₂Ph)₂ at C1), the ethoxy group (-OCH₂CH₃ at C2), and the nitro group (-NO₂ at C4).
Substituents can either activate the ring, making it more reactive than benzene (B151609), or deactivate it, making it less reactive. uomustansiriyah.edu.iqlibretexts.org They also direct incoming electrophiles to specific positions. Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are generally meta-directors. libretexts.orgminia.edu.eg
The reaction conditions for EAS on this molecule would need to be carefully selected. The presence of two strong activating groups (amine and ethoxy) suggests that the ring is highly reactive, potentially allowing for milder reaction conditions than those required for benzene. However, the bulky dibenzylamine (B1670424) substituent may introduce steric hindrance that could influence the reaction rate and the distribution of isomers.
The directing influence of each substituent on the aromatic ring of this compound is a combination of inductive and resonance effects. uomustansiriyah.edu.iqmsu.edu
Dibenzylamino Group (-N(CH₂Ph)₂): As a tertiary amine, this group is a powerful activating substituent. Its nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance, significantly increasing the ring's nucleophilicity. msu.edu This strong resonance effect outweighs its electron-withdrawing inductive effect. It strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions. Since the C4 position is already occupied, it primarily directs towards C6.
Ethoxy Group (-OCH₂CH₃): The ethoxy group is also an activating, ortho, para-director. uomustansiriyah.edu.iqlibretexts.org The oxygen atom donates electron density to the ring via resonance, which is stronger than its inductive withdrawal. uomustansiriyah.edu.iq It directs incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself (since C1 is occupied).
Nitro Group (-NO₂): The nitro group is a potent deactivating group due to its strong electron-withdrawing inductive and resonance effects. msu.eduyoutube.com It directs incoming electrophiles to the meta position relative to itself, which corresponds to the C2 and C6 positions on the ring. As C2 is occupied, it directs towards C6.
| Substituent (Position) | Type | Directing Effect | Favored Position(s) |
|---|---|---|---|
| -N(CH₂Ph)₂ (C1) | Strongly Activating, Ortho, Para-Director | Donates electron density via resonance | C6 |
| -OCH₂CH₃ (C2) | Activating, Ortho, Para-Director | Donates electron density via resonance | C3, C5 |
| -NO₂ (C4) | Strongly Deactivating, Meta-Director | Withdraws electron density via resonance and induction | C6 |
Nucleophilic Reactions Involving the Amine Functionality
The nitrogen atom in this compound is a tertiary amine, meaning it is bonded to three carbon atoms and has no attached hydrogen atoms. This structural feature dictates its reactivity in nucleophilic reactions.
Acylation: Standard acylation reactions, which involve the reaction of an amine with an acyl halide or anhydride (B1165640) to form an amide, are not possible with this compound. These reactions require the presence of a proton on the nitrogen atom that can be removed during the reaction, a feature that tertiary amines lack.
Alkylation: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can readily react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This is a common strategy for derivatizing tertiary amines.
Arylation: The N-arylation of tertiary amines is generally challenging. However, certain modern cross-coupling methods using palladium or copper catalysts might facilitate the arylation of related aniline (B41778) structures, though specific studies on this compound are not prevalent. researchgate.net A more feasible route to different N-aryl derivatives would likely involve the synthesis starting from a different secondary amine precursor.
Direct formation of amides and ureas from this compound is not feasible due to the absence of an N-H bond. The synthesis of ureas typically involves the reaction of a primary or secondary amine with an isocyanate or an activated carbamate (B1207046), such as a 4-nitrophenyl carbamate, both of which require a displaceable proton on the amine nucleophile. bioorganic-chemistry.comnih.gov
To synthesize amide or urea (B33335) derivatives, a two-step strategy would be necessary. This would first involve the N-debenzylation of the tertiary amine to generate the corresponding secondary amine, N-(2-ethoxy-4-nitrophenyl)benzylamine. This secondary amine could then undergo standard acylation or reaction with an isocyanate to yield the desired amide or urea derivatives.
Reduction and Oxidation Chemistry
The key sites for redox reactions in this compound are the nitro group and, to a lesser extent, the tertiary amine functionality.
The reduction of aromatic nitro compounds is a well-established and highly useful transformation in organic synthesis, providing a reliable route to aromatic amines. wikipedia.org A wide variety of reagents can be employed to reduce the nitro group of this compound to a primary amine, forming N¹,N¹-dibenzyl-2-ethoxybenzene-1,4-diamine. The choice of reagent can be critical for achieving high yields and chemoselectivity. scispace.comorganic-chemistry.org
Common methods for this reduction include:
Catalytic Hydrogenation: This is one of the most common and clean methods, often utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgscispace.com For example, tin(II) chloride (SnCl₂) is a mild reagent often used for this purpose.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C. scispace.com
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the reduction of nitroarenes. wikipedia.org
Depending on the reaction conditions and the reducing agent, the reduction can sometimes be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound, although the formation of the aniline is typically the most common outcome. wikipedia.org
| Reagent/System | Product | Notes |
|---|---|---|
| H₂, Pd/C | Primary Amine (-NH₂) | Common, clean, and efficient method. wikipedia.orgorganic-chemistry.org |
| Fe/HCl or Sn/HCl | Primary Amine (-NH₂) | Classic, cost-effective method. wikipedia.orgscispace.com |
| SnCl₂ | Primary Amine (-NH₂) | A mild and often selective reducing agent. wikipedia.org |
| NaBH₄/Catalyst | Primary Amine (-NH₂) | Can be used, but may affect other functional groups if not controlled. scispace.com |
| Zn/NH₄Cl | Hydroxylamine (-NHOH) | Milder conditions can sometimes yield the hydroxylamine intermediate. wikipedia.org |
The oxidation chemistry of this compound is less defined. The tertiary aniline moiety could potentially be oxidized to an N-oxide under controlled conditions using oxidizing agents like hydrogen peroxide or a peroxy acid. Harsher oxidation could lead to the cleavage of the benzyl (B1604629) groups or degradation of the electron-rich aromatic ring.
Reduction of the Nitro Group to Amino Functionality
The transformation of the nitro group in this compound to a primary amine is a pivotal step in its derivatization, yielding N-(4-amino-2-ethoxyphenyl)dibenzylamine. This reduction can be achieved through various established methods, with catalytic hydrogenation being a prominent choice.
Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. For the reduction of similar nitroaromatic compounds, these catalysts have demonstrated high efficiency. For instance, the reduction of nitroanilines to their corresponding phenylenediamines has been effectively carried out using copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a heterogeneous magnetic catalyst with sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.govresearchgate.net This method offers high conversion rates and easy catalyst recovery. nih.govresearchgate.net
Another common approach is the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). These reactions, known as dissolving metal reductions, provide a cost-effective and reliable means of converting nitroarenes to anilines. The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.
The resulting product, N-(4-amino-2-ethoxyphenyl)dibenzylamine, is a key intermediate for further functionalization, including the oxidative transformations and heterocyclic ring formations discussed in the subsequent sections.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Reducing Agent | Solvent(s) | Typical Conditions |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl acetate | Room temperature to 50 °C, atmospheric or elevated pressure |
| Raney Nickel | H₂ gas | Ethanol, Methanol | Room temperature, atmospheric pressure |
| Iron (Fe) | HCl or Acetic Acid | Water, Ethanol | Reflux |
| Zinc (Zn) | HCl or Acetic Acid | Water, Ethanol | Room temperature to reflux |
| Tin(II) Chloride (SnCl₂) | HCl | Ethanol | Room temperature |
| Sodium Borohydride (NaBH₄) | (In conjunction with a catalyst) | Water, Methanol | Room temperature |
| Copper Ferrite (CuFe₂O₄) | NaBH₄ | Water | Room temperature |
Oxidative Transformations of the Amine
The amino group of N-(4-amino-2-ethoxyphenyl)dibenzylamine is susceptible to a variety of oxidative transformations, leading to a range of functional derivatives. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.
Mild oxidizing agents can lead to the formation of colored products, a characteristic feature of many phenylenediamine derivatives. For instance, oxidation can result in the formation of quinone-diimine or quinone-monoimine structures, which are often highly conjugated and colored. The presence of the electron-donating ethoxy and dibenzylamino groups would influence the redox potential of the molecule and the stability of the resulting oxidized species.
In the context of related p-phenylenediamines, oxidation is a key step in the mechanism of action for many applications, such as in the formation of dyes and polymers. The oxidation of N,N-disubstituted p-phenylenediamines can lead to the formation of stable radical cations, known as Wurster's salts, which are intensely colored. While specific studies on the oxidation of N-(4-amino-2-ethoxyphenyl)dibenzylamine are not prevalent, the general principles of p-phenylenediamine (B122844) oxidation suggest a rich and varied oxidative chemistry.
Furthermore, oxidative cyclization reactions can be envisioned, where the amino group reacts with other parts of the molecule or with an external reagent under oxidative conditions to form new heterocyclic rings. For example, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov
Heterocyclic Ring Formation and Annulation Reactions
The diamine derivative, N-(4-amino-2-ethoxyphenyl)dibenzylamine, is a valuable precursor for the synthesis of various heterocyclic systems. The two amino functionalities, one primary and one tertiary, along with the substituted benzene ring, provide multiple reactive sites for cyclization and annulation reactions.
One potential avenue is the construction of fused heterocyclic rings. For instance, the reaction of the ortho-positioned primary amine with a suitable one-carbon electrophile could lead to the formation of a benzimidazole (B57391) ring system. Alternatively, reaction with a 1,2-dicarbonyl compound could yield a quinoxaline (B1680401) derivative. The specific regiochemistry of these reactions would be influenced by the electronic and steric effects of the ethoxy and dibenzylamino groups.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a plausible synthetic route. For example, [4+2] cycloaddition reactions between aminopyrones and benzynes have been utilized to synthesize naphthylamines. researchgate.net While not a direct analogue, this highlights the potential of amino-substituted aromatic compounds to participate in cycloaddition reactions to build more complex polycyclic structures.
Furthermore, reactions involving the amino group and an adjacent functional group that could be introduced onto the benzene ring would open up possibilities for a wider range of heterocyclic systems. For example, the reaction of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with various electrophiles leads to the formation of oxazaheterocycles like 1,3-oxazolidin-2-ones and morpholin-2,3-diones. researchgate.net This suggests that if the ethoxy group were replaced by a functionalized side chain, similar intramolecular cyclizations could be explored with N-(4-amino-2-ethoxyphenyl)dibenzylamine.
Functionalization for Chemical Probe Development
The structural features of this compound and its amino derivative make them intriguing candidates for the development of chemical probes, particularly fluorescent probes. The fluorescence properties of aromatic compounds are often sensitive to their electronic environment. The introduction of a nitro group, a well-known fluorescence quencher, and an amino group, which can act as a fluorescence donor, allows for the modulation of the molecule's photophysical properties.
The synthesis of fluorescent probes often involves coupling a fluorophore to a recognition element that can selectively interact with a target analyte. The amino group of N-(4-amino-2-ethoxyphenyl)dibenzylamine provides a convenient handle for such conjugations. For example, it can be acylated or alkylated with moieties that have an affinity for specific biological targets.
A common strategy in probe design is to utilize a "pro-fluorescent" or "turn-on" mechanism. In this approach, a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon reaction with the analyte. The conversion of the nitro-substituted, likely non-fluorescent, this compound to the amino-substituted derivative could be exploited in this manner. For instance, a probe could be designed where the reduction of the nitro group by a specific biological analyte leads to a significant increase in fluorescence.
While specific examples of this compound being used as a chemical probe are not widely reported, the principles of probe design and the reactivity of its functional groups suggest significant potential in this area. For example, novel fluorescent probes for DNA detection have been synthesized based on quenching mechanisms. nih.govnih.gov The interaction of the dibenzylamino group with biomolecules could also be explored for targeted probe delivery. The development of carbon nanodots from p-phenylenediamine for sensing applications further illustrates the utility of this class of compounds in probe design. rsc.org
Advanced Research Applications and Methodological Contributions of N 2 Ethoxy 4 Nitrophenyl Dibenzylamine and Its Analogues
Contributions to Advanced Materials Science and Engineering
The unique electronic and structural characteristics of nitrophenyl compounds suggest their potential utility in the development of novel materials with tailored properties.
Integration into Polymer Matrices for Enhanced Material Properties
The incorporation of additives into polymer matrices is a fundamental strategy for enhancing material properties such as durability, thermal stability, and resistance to environmental degradation. Compounds containing nitroaromatic chromophores are known for their ability to absorb ultraviolet (UV) radiation. This suggests that N-(2-Ethoxy-4-nitrophenyl)dibenzylamine and its analogues could serve as effective UV stabilizers when integrated into polymer matrices. The UV-absorbing capability helps prevent the photo-oxidation of the polymer backbone, which can otherwise lead to color loss, embrittlement, and loss of mechanical strength. bfr-akademie.de The large, hydrophobic dibenzyl groups may also enhance compatibility with certain non-polar polymer systems, facilitating homogenous dispersion and preventing phase separation.
Design of Functional Coatings and Films
Functional coatings are thin layers applied to substrates to introduce new properties, such as UV-blocking or anti-fogging capabilities. bfr-akademie.de Research into functional coatings for polymer films often utilizes organic molecules capable of absorbing specific wavelengths of light. For instance, specialized coatings for food packaging films have been developed to block UV light, which can accelerate the discoloration and degradation of products like meat by promoting metmyoglobin formation. bfr-akademie.de
Given its nitroaromatic system, this compound could be explored as a primary component in UV-protective coatings. Its molecular structure allows for potential chemical modification to include reactive groups, such as silanes, enabling it to be covalently bonded to a substrate surface for a more durable and permanent finish. bfr-akademie.de
Exploration in Optoelectronic and Electronic Devices
Organic compounds featuring strong electron-donating and electron-withdrawing groups are central to the field of optoelectronics. The this compound molecule contains an electron-withdrawing nitro (-NO₂) group and an electron-donating ethoxy (-OCH₂CH₃) group, creating a "push-pull" electronic structure. This arrangement can lead to significant intramolecular charge transfer, a property crucial for non-linear optical (NLO) materials.
Furthermore, the benzimidazole (B57391) ring, a structure related to the aniline (B41778) core of the title compound, is recognized as a valuable motif in materials science. nih.gov Metal complexes of nitrophenyl-containing benzimidazole derivatives are investigated for their catalytic activity and potential in developing new materials, underscoring the importance of the nitro-substituted phenyl group in tuning electronic properties for materials science applications. nih.gov
Methodological Advancements in Analytical Chemistry
The structural features of this compound and its analogues make them promising candidates for applications in analytical chemistry, particularly as reagents for detecting and quantifying other chemical species.
Development as Spectroscopic Reagents for Analyte Detection
Spectroscopic reagents are compounds that exhibit a measurable change in their spectral properties (e.g., color, fluorescence) upon interaction with a specific analyte. Research on analogous structures containing nitrophenyl moieties demonstrates their utility in this area. For example, hydrazone ligands incorporating a nitrophenyl group have been synthesized and shown to act as chemosensors for metal ions. researchgate.net
The interaction of such a ligand with a metal ion typically results in the formation of a coordination complex, which alters the electronic distribution within the molecule. This change is observable via UV-Visible spectroscopy as a shift in the absorption maxima or the appearance of new absorption bands. The analytical utility of these reagents lies in this distinct and measurable spectroscopic response. The characterization of these ligand-metal complexes relies on a suite of spectroscopic and analytical methods.
Table 1: Spectroscopic and Analytical Methods for Characterization of Metal Complexes with a Nitrophenyl-Containing Analogue
| Analytical Technique | Purpose of Use | Reference |
|---|---|---|
| Elemental Analysis | To confirm the elemental composition (C, H, N) and stoichiometry of the synthesized complexes. | researchgate.net |
| Molar Conductance | To determine the electrolytic or non-electrolytic nature of the complexes in solution. | researchgate.net |
| UV-Visible Spectroscopy | To study the electronic transitions and confirm the coordination of the ligand to the metal ion through shifts in absorption bands. | researchgate.net |
| Infrared (IR) Spectroscopy | To identify the functional groups involved in coordination by observing shifts in their vibrational frequencies (e.g., C=N, C=O, N-N). | researchgate.net |
| ¹H-NMR Spectroscopy | To elucidate the structure of the ligand and its diamagnetic complexes in solution. | researchgate.net |
Complexation Chemistry for Metal Ion Sensing and Environmental Monitoring
The nitrogen and oxygen atoms within this compound and related structures can act as donor sites, allowing them to form stable complexes with various metal ions. This field of complexation chemistry is foundational to the development of sensors for environmental monitoring, particularly for the detection of toxic heavy metals. researchgate.net
Studies on an analogous azo-hydrazone ligand containing a nitrophenyl group have demonstrated its ability to form stable complexes with a wide range of transition metal ions. researchgate.net The ligand was found to coordinate with the metal ions as a bidentate or tridentate ligand, forming complexes with distinct geometries. This selective binding and the resulting spectroscopic changes enable the detection and quantification of these metal ions. The potential for such compounds to be used in environmental monitoring stems from their ability to signal the presence of specific metal pollutants in aqueous samples.
Table 2: Metal Ion Complexation with an Analogous Nitrophenyl-Containing Ligand
| Metal Ion | Proposed Geometry of Complex | Reference |
|---|---|---|
| Co(II), Ni(II), Cu(II) | Tetragonally Distorted Octahedral | researchgate.net |
| VO(II) | Square Planar | researchgate.net |
| Fe(III), Ru(III) | Octahedral | researchgate.net |
| Zn(II) | Not specified, diamagnetic | researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-nitrophenyl)-1H-benzimidazole |
| 2-Hydroxy-4-(3-Triethoxysilylpropoxy)diphenylketone |
Chromatographic Derivatization Techniques for Separation Enhancement
In analytical chemistry, derivatization is a crucial technique used to modify an analyte to enhance its suitability for chromatographic analysis. This process can improve separation efficiency, increase detection sensitivity, and enhance selectivity, particularly in complex biological or environmental matrices. researchgate.net The structural motifs present in this compound—specifically the tertiary amine and the electron-withdrawing nitrophenyl group—are characteristic of moieties found in effective derivatization reagents.
The core principle of derivatization involves reacting the target analyte with a reagent to form a derivative with more favorable physicochemical properties. researchgate.net For instance, reagents are often designed to increase the volatility of an analyte for Gas Chromatography (GC) or to introduce a chromophore or fluorophore for UV or fluorescence detection in High-Performance Liquid Chromatography (HPLC). nih.gov
Several classes of derivatization agents share functional groups with this compound and its analogues, highlighting the potential utility of this structural scaffold in developing new analytical reagents.
Amine-Based Reagents: Benzylamine (B48309), a primary amine and a structural component of dibenzylamine (B1670424), is used as a derivatization agent to enhance the fluorescence detection of compounds like catecholamines and 5-hydroxyindoles in HPLC. sigmaaldrich.comsigmaaldrich.com This suggests that the dibenzylamine moiety could be functionalized to create reagents for specific analytical targets.
Nitro-Aromatic Reagents: The nitrophenyl group is a powerful electron-withdrawing moiety that can act as a strong chromophore. Reagents like 4-nitrobenzyl bromide (4-NBB) are used to label carboxylic acids for enhanced UV detection. nih.gov In a recent development, 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) was introduced as a novel derivatization reagent for analyzing trace levels of benzyl (B1604629) halides. nih.govresearchgate.net The key advantage of 4-NPP is its ability to shift the maximum absorbance of the resulting derivative to the near-visible range (around 392 nm), which effectively minimizes interference from drug substances and other impurities during analysis. nih.govresearchgate.net This principle could be applied to analogues of this compound for similar purposes.
The table below summarizes common derivatization reagents, illustrating the types of functional groups and detection methods employed.
| Derivatization Reagent | Target Analyte Functional Group | Chromatographic Method | Detection Method |
| o-Phthaldialdehyde (OPA) | Primary Amines | HPLC | Fluorescence |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | HPLC | Fluorescence, UV |
| Benzylamine sigmaaldrich.comsigmaaldrich.com | Catechols, 5-hydroxyindoles | HPLC | Fluorescence |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) nih.gov | Primary and Secondary Amines | HPLC | Fluorescence |
| 1-(4-Nitrophenyl)piperazine (4-NPP) nih.govresearchgate.net | Benzyl Halides | HPLC | UV |
| 4-Nitrobenzyl bromide (4-NBB) nih.gov | Carboxylic Acids | HPLC | UV |
While this compound itself is typically the analyte in chromatographic methods, its structure provides a blueprint for designing advanced derivatization agents that could offer enhanced selectivity and detection capabilities. sielc.com
Molecular Interaction Studies and Target Exploration
The this compound scaffold and its close analogues have been the subject of significant research to explore their interactions with biological targets, leveraging both experimental and computational methodologies.
In Vitro Mechanistic Investigations of Molecular Target Binding (e.g., enzymes, receptors)
Analogues of this compound have shown potent and selective activity against important therapeutic targets, demonstrating their potential as modulators of biological function.
One prominent area of investigation is in the development of enzyme inhibitors. A study focused on Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) signaling pathway and a target for type 2 diabetes, identified potent inhibitors based on a closely related scaffold. nih.gov Specifically, a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives were synthesized and evaluated. Among them, compound 10m showed high inhibitory activity against PTP1B with a half-maximal inhibitory concentration (IC₅₀) of 0.07 µM. nih.gov Importantly, it also displayed significant selectivity (32-fold) over the closely related T-cell PTPase (TCPTP), a crucial attribute for a therapeutic candidate. nih.gov
In another line of research, analogues featuring a nitrophenyl group have been developed as antiviral agents. Derivatives of N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide were identified as potent antagonists of the HIV-1 Viral infectivity factor (Vif). nih.gov Vif is a viral protein that counteracts the host's natural antiviral defense by targeting the APOBEC3G (A3G) enzyme for degradation. A lead compound from this series, 12c , exhibited a half-maximal effective concentration (EC₅₀) of 1.54 µM in inhibiting HIV-1 replication by protecting A3G from Vif-mediated degradation. nih.gov
Furthermore, compounds incorporating a p-nitrophenyl hydrazone structure have been investigated as multi-target anti-inflammatory agents, showing inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). chemrxiv.orgthieme-connect.de
The table below details the in vitro activity of key analogues.
| Compound/Series | Target Enzyme/Protein | Biological Activity | Key Findings |
| 2-Ethoxy-4-(methoxymethyl)benzamide (e.g., 10m) nih.gov | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ = 0.07 µM | Potent and selective inhibition; enhances insulin-stimulated glucose uptake. |
| N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide (e.g., 12c) nih.gov | HIV-1 Viral Infectivity Factor (Vif) | EC₅₀ = 1.54 µM | Inhibits Vif-mediated degradation of APOBEC3G, blocking HIV-1 replication. |
| p-Nitrophenyl hydrazones chemrxiv.orgthieme-connect.de | COX-2, 5-LOX, H+/K+ ATPase | Multi-target inhibition | Designed to inhibit multiple pathways involved in inflammation. |
Computational Approaches for Molecular Recognition and Ligand Design
Computational chemistry plays a pivotal role in understanding how these molecules interact with their biological targets and in guiding the design of new, more effective analogues. Molecular docking, a key computational technique, is frequently used to predict the binding conformation and affinity of a ligand within the active site of a protein.
In the development of the PTP1B inhibitors, molecular docking simulations were employed to rationalize the high potency and selectivity of the 2-ethoxy-4-(methoxymethyl)benzamide series. nih.gov These computational models provided insights into the specific amino acid interactions that govern binding, allowing for structure-based design of improved compounds.
Similarly, molecular docking was integral to the study of HIV-1 Vif antagonists. nih.gov By simulating the binding of the N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives to the Vif-ElonginB-ElonginC complex, researchers could visualize the binding mode and identify key interactions, which correlated with the experimentally observed antiviral activity.
For the p-nitrophenyl hydrazones, computational studies were not only used for molecular docking against COX-2 and 5-LOX but also for predicting drug-likeness and pharmacokinetic properties (ADME). chemrxiv.orgthieme-connect.de These in silico analyses help to prioritize which designed compounds are most likely to have favorable properties for further development, saving significant time and resources.
| Compound Series | Computational Method | Purpose |
| 2-Ethoxy-4-(methoxymethyl)benzamide derivatives nih.gov | Molecular Docking | To understand binding mode and selectivity for PTP1B. |
| N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives nih.gov | Molecular Docking | To study interactions with the HIV-1 Vif protein complex. |
| p-Nitrophenyl hydrazones chemrxiv.orgthieme-connect.de | Molecular Docking, ADME Prediction | To predict binding to anti-inflammatory targets (COX-2, 5-LOX) and assess drug-likeness. |
Development of Chemical Probes for Interrogating Molecular Pathways
A chemical probe is a small molecule designed with high potency and selectivity for a specific biological target, which can then be used to study that target's function in cells or organisms. The potent and selective inhibitors derived from the this compound scaffold are excellent candidates for development into such probes.
For example, compound 10m , the selective PTP1B inhibitor, serves as a chemical probe to investigate the insulin signaling pathway. nih.gov By using this molecule to inhibit PTP1B in cellular assays, researchers confirmed its ability to enhance insulin-stimulated glucose uptake, directly linking PTP1B activity to this critical physiological process. nih.gov
Likewise, the HIV-1 Vif antagonist 12c functions as a chemical probe for the Vif-A3G pathway. nih.gov Its ability to specifically block the Vif-mediated degradation of A3G allows for detailed interrogation of this host-pathogen interaction, which is crucial for understanding HIV-1 replication and developing new therapeutic strategies. nih.gov The development of a water-soluble prodrug from this series further enhances its utility for cellular and potentially in vivo studies. nih.gov
Future Directions in Synthetic Organic Chemistry and Materials Science
The unique electronic and structural features of this compound and its analogues suggest promising future applications in both synthetic chemistry and materials science.
In synthetic organic chemistry, a major goal is the rapid and efficient construction of molecular complexity. researchgate.net Future work on this scaffold could leverage modern synthetic methods to build diverse libraries of analogues for biological screening. For instance, advanced cross-coupling reactions like the Buchwald-Hartwig amination could be employed. This method has proven effective in synthesizing complex amine derivatives, including bis(2-nitrophenyl)amines from substituted nitroaniline precursors, which are structurally related to the core of the title compound. nih.gov Such strategies would enable the systematic modification of the aromatic rings and amine substituent to fine-tune biological activity and pharmacokinetic properties.
In materials science, there is a constant search for new organic molecules with useful electronic and optical properties. The this compound structure contains both electron-donating (ethoxy, amine) and electron-withdrawing (nitro) groups, a classic "push-pull" system. This architecture is known to give rise to interesting properties, such as non-linear optical activity and fluorescence, which are desirable for advanced materials. Analogous structures, like phenazine (B1670421) derivatives synthesized from nitroaniline precursors, have found applications in organic light-emitting diodes (OLEDs), redox flow batteries, and chemical sensors. nih.gov Future research could focus on polymerizing or modifying analogues of this compound to create novel conjugated polymers or functional dyes for applications in organic electronics and optical sensing.
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advancements
No specific research findings or methodological advancements for the synthesis or study of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine have been documented. Research on similar compounds often involves multi-step synthesis, beginning with commercially available precursors. For instance, the synthesis could potentially involve the nucleophilic substitution reaction between a substituted aniline (B41778), like 2-ethoxy-4-nitroaniline (B94328), and benzyl (B1604629) halide.
Characterization of such a compound would typically rely on a suite of standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify functional groups present, such as the nitro (NO₂) and ether (C-O-C) groups.
Without experimental data, no specific findings can be summarized.
Unaddressed Research Questions and Future Research Avenues
The entire research landscape for this compound remains an unaddressed question. Future research would need to begin with the most fundamental aspects:
Development of a Synthetic Pathway: The primary step would be to devise and optimize a reliable synthesis protocol. This would involve investigating suitable starting materials, solvents, catalysts, and reaction conditions to achieve a high yield and purity.
Comprehensive Characterization: A full spectroscopic and crystallographic analysis is necessary to formally document its chemical and physical properties.
Investigation of Physicochemical Properties: Studies into its solubility, stability, and electronic properties (influenced by the electron-withdrawing nitro group and electron-donating ethoxy group) would form the basis for understanding its potential behavior.
Exploration of Reactivity: Research into the chemical reactivity of the compound, such as the reduction of the nitro group to an amine, could open pathways to new derivatives with different functionalities.
Screening for Potential Applications: Based on its structural motifs, the compound could be investigated for applications in materials science (e.g., as a dye or nonlinear optical material) or as an intermediate in the synthesis of more complex molecules. The presence of the nitroaromatic system is a common feature in various functional materials.
Broader Implications of this compound Research in Chemical Science
While direct implications are non-existent due to the lack of research, the study of this compound could contribute to several areas of chemical science. Research on substituted nitroaromatics is crucial for developing new functional materials, and understanding how the combination of the ethoxy and dibenzylamino groups modifies the properties of the nitrophenyl core could provide valuable structure-property relationship insights.
The synthesis and characterization of this and related molecules contribute to the broader library of chemical knowledge, potentially enabling future discoveries in medicinal chemistry or materials science where such scaffolds might be relevant.
Q & A
Q. What are the recommended synthetic routes for N-(2-Ethoxy-4-nitrophenyl)dibenzylamine, and what experimental parameters are critical for optimizing yield?
Methodological Answer: The synthesis of this compound can be approached via sequential functionalization of dibenzylamine. A plausible route involves:
Nitration and Ethoxylation : Introduce the nitro and ethoxy groups to a benzene ring precursor (e.g., 2-ethoxy-4-nitroaniline) using mixed acid (HNO₃/H₂SO₄) and Williamson ether synthesis, respectively.
Amine Coupling : React the modified aromatic amine with benzyl halides or via reductive amination. For example, hydrogenation of benzaldehyde derivatives in the presence of ammonia and a catalyst (e.g., Pt/C) can yield dibenzylamine intermediates, as demonstrated in dibenzylamine synthesis (94% yield at 5 MPa H₂, 110°C) .
Optimization Factors :
- Catalyst Loading : Pt/C at 5 wt% enhances hydrogenation efficiency.
- Temperature Control : Maintain 100–110°C to avoid side reactions.
- Pressure : Higher H₂ pressure (5 MPa) improves benzaldehyde conversion (98%) .
- Purification : Use column chromatography to isolate the product from byproducts like toluene or bibenzyl .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).
- ¹³C NMR : Confirm nitrophenyl carbons (δ 140–160 ppm for NO₂-adjacent carbons) and benzylamine linkages (δ 45–55 ppm for N-CH₂).
- IR Spectroscopy : Detect nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O-C ether bonds (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 407.18 (C₂₄H₂₅N₂O₃⁺). Cross-reference with NIST data for similar compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For inhalation risks, employ NIOSH-approved respirators with organic vapor cartridges .
- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure (flash point of dibenzylamine analogs: ~143°C) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Mitigation : Acute oral LD₅₀ (rat) for dibenzylamine is 632 mg/kg; handle nitrophenyl derivatives with enhanced caution due to potential mutagenicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed C-H activation reactions?
Methodological Answer: The ethoxy and nitro groups act as directing groups in Pd-catalyzed C-H functionalization:
- Electron-Withdrawing Effects : The nitro group stabilizes transition states via resonance, facilitating ortho-C-H bond cleavage.
- Solvent Effects : High-viscosity solvents (e.g., dibenzylamine) enhance radical recombination in "cage" environments, increasing selectivity for intramolecular coupling products .
- Experimental Validation : Monitor reaction kinetics under varying viscosities and Pd catalyst loads (e.g., 2–5 mol% Pd(OAc)₂). Use DFT calculations to model transition states and electron density maps .
Q. How can computational chemistry predict the electronic properties of this compound, particularly regarding nitro group effects?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess nitro group orientation and conjugation with the benzene ring.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior. The nitro group reduces the gap, increasing electrophilicity.
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge delocalization from the ethoxy group to the nitro moiety, stabilizing the molecule .
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. How should researchers address discrepancies in reaction yields during the synthesis of this compound?
Methodological Answer:
- Troubleshooting Steps :
- Byproduct Analysis : Use GC-MS to identify impurities (e.g., unreacted benzaldehyde or over-nitrated byproducts) .
- Catalyst Efficiency : Test alternative catalysts (e.g., Pd/C vs. Pt/C) and pre-reduce catalysts under H₂ to activate surfaces.
- Kinetic Profiling : Conduct time-resolved in situ FTIR to monitor nitro group incorporation and optimize reaction duration .
- Case Study : In dibenzylamine synthesis, reducing reaction time from 5 to 3 hours decreased bibenzyl formation by 15% .
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure Solution : Employ SHELXT for phase determination via dual-space methods, followed by SHELXL for refinement .
- Challenges : The nitro group may cause disorder; apply restraints to ADPs (anisotropic displacement parameters) and use SQUEEZE for solvent masking .
- Validation : Check R-factor convergence (<5%) and validate hydrogen bonding (e.g., C-H···O interactions) with PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
